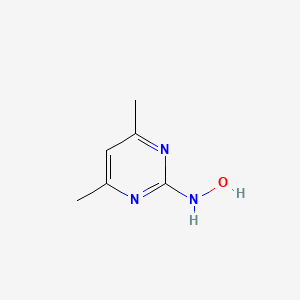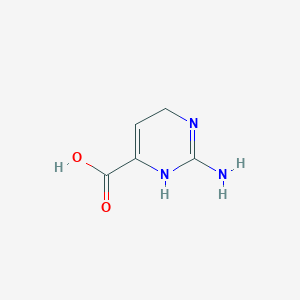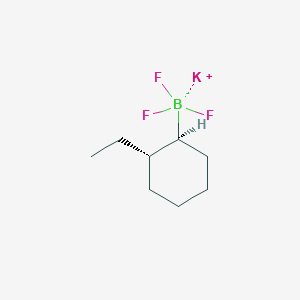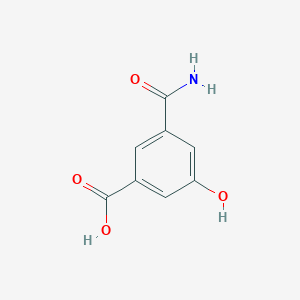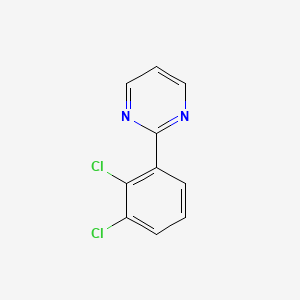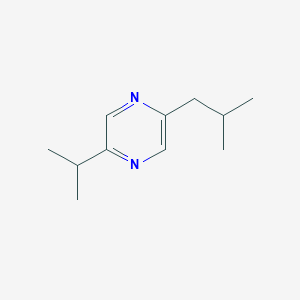
2-Isopropyl-5-isobutylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-isobutylpyrazine is a heterocyclic aromatic organic compound belonging to the pyrazine family. Pyrazines are known for their distinctive odor properties and are often found in various natural sources, including vegetables and microorganisms . This compound, specifically, is characterized by its isopropyl and isobutyl substituents on the pyrazine ring, contributing to its unique chemical and sensory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-isobutylpyrazine can be achieved through various methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the reaction of 2,5-dimethylpyrazine with isopropyl and isobutyl halides under basic conditions can yield the desired compound . Another method includes the use of Grignard reagents, where the pyrazine ring is functionalized with isopropyl and isobutyl groups through a series of nucleophilic substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the alkylation reactions. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropyl-5-isobutylpyrazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine, Grignard reagents.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halopyrazines, alkylpyrazines.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-isobutylpyrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Isopropyl-5-isobutylpyrazine exerts its effects involves interactions with microbial cell membranes. The compound disrupts the integrity of bacterial cell walls, leading to cell lysis and death . Additionally, it may interfere with bacterial metabolic pathways, inhibiting their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
- 2-Isopropyl-3-methoxypyrazine
- 2-Isobutyl-3-methoxypyrazine
- 2,5-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
Comparison: 2-Isopropyl-5-isobutylpyrazine is unique due to its specific isopropyl and isobutyl substituents, which confer distinct chemical and sensory properties. Compared to other pyrazines, it has a stronger odor and more potent antimicrobial activity .
Eigenschaften
CAS-Nummer |
68290-70-0 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-10-6-13-11(7-12-10)9(3)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
UHVOUUJPLVBJAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CN=C(C=N1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


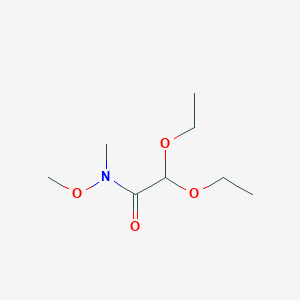
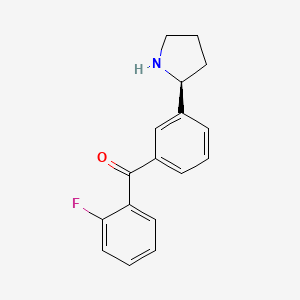

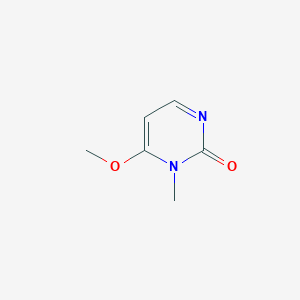

![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

